molecular formula C22H23N3O4S B2651264 N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 1021047-12-0

N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2651264
CAS No.: 1021047-12-0
M. Wt: 425.5
InChI Key: IKCLKYYIWRANCU-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a methoxy group at position 2, a piperidin-1-ylsulfonyl moiety at position 5, and an isoquinolin-5-yl amine substituent. This compound is structurally related to inhibitors targeting enzymes such as HIV integrase, as suggested by analogs in the literature . Its design incorporates a sulfonamide group, which is common in bioactive molecules due to its ability to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-isoquinolin-5-yl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-21-9-8-17(30(27,28)25-12-3-2-4-13-25)14-19(21)22(26)24-20-7-5-6-16-15-23-11-10-18(16)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCLKYYIWRANCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: Isoquinoline derivatives can be synthesized through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Piperidinylsulfonyl Group: This step involves the sulfonylation of a piperidine derivative, which can be achieved using sulfonyl chlorides in the presence of a base.

    Coupling to Form the Benzamide Core: The final step involves coupling the isoquinoline, methoxy, and piperidinylsulfonyl intermediates to form the benzamide core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.

Comparison with Similar Compounds

Core Benzamide Scaffold Modifications

The benzamide core is conserved across several analogs, but substitutions at the 2-, 3-, and 5-positions significantly influence activity and physicochemical properties:

Compound Name Substituents (Position) Amine Group Key Structural Differences
Target Compound 2-OCH₃, 5-(piperidin-1-ylsulfonyl) Isoquinolin-5-yl Reference compound
BF37389 2-OCH₃, 5-(pyrrolidine-1-sulfonyl) Isoquinolin-5-yl Pyrrolidine (5-membered) vs. piperidine
N-(4-Fluoro-benzyl)-2,3-dimethoxy-5-(piperidine-1-sulfonyl)-benzamide (17p) 2,3-diOCH₃, 5-(piperidine-1-sulfonyl) 4-Fluorobenzyl Additional methoxy group at position 3
N-(Thiophen-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5v) 2,3-diOH, 5-(piperidin-1-sulfonyl) Thiophen-2-ylmethyl Dihydroxy vs. methoxy, thiophene substituent
  • Piperidine vs.
  • Methoxy vs. Hydroxy Groups: Compounds like 5v with dihydroxy substituents exhibit metal-chelating properties critical for binding HIV integrase’s catalytic metal ions .

Biological Activity

N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound notable for its complex molecular structure and potential therapeutic applications. This compound belongs to the class of benzamides and features an isoquinoline moiety, which is known for diverse biological activities. The compound's molecular formula is C21H24N3O3SC_{21}H_{24}N_{3}O_{3}S with a molecular weight of approximately 395.5 g/mol. Its unique structural characteristics suggest significant pharmacological potential, particularly in cancer therapy and neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which play critical roles in cancer cell survival. By promoting apoptosis in cancer cells, this compound may serve as a promising candidate for cancer treatment. The sulfonyl group in its structure enhances interaction with biological targets, potentially leading to increased efficacy in inducing cell death in tumors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • The compound has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for developing cancer therapies.
  • Anti-inflammatory Effects :
    • Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may also exhibit such effects.
  • Neuroprotective Potential :
    • Due to its structural similarities with other neuroprotective agents, it may have applications in treating neurodegenerative diseases by modulating apoptotic pathways.

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits Bcl-2 and Bcl-xL
Anti-inflammatoryPotential analgesic effects observed in similar compounds
NeuroprotectivePossible applications in neurodegenerative diseases

Case Studies

A notable case study involved the evaluation of the compound's effects on human breast cancer cells. In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to the modulation of apoptotic pathways through the inhibition of anti-apoptotic proteins .

Another study focused on the anti-inflammatory properties, where the compound exhibited dose-dependent inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use as an anti-inflammatory agent.

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